4-(2-Bromoethyl)-1,2-difluorobenzene
Overview
Description
4-(2-Bromoethyl)-1,2-difluorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1,2-difluorobenzene typically involves the bromination of 1,2-difluorobenzene followed by the introduction of an ethyl group. One common method is the electrophilic aromatic substitution reaction, where 1,2-difluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-1,2-difluorobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with ethyl bromide under basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethyl)-1,2-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of ethyl-substituted benzene derivatives.
Oxidation: Formation of difluorobenzyl alcohols or ketones.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
4-(2-Bromoethyl)-1,2-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1,2-difluorobenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparison with Similar Compounds
- 4-(2-Chloroethyl)-1,2-difluorobenzene
- 4-(2-Iodoethyl)-1,2-difluorobenzene
- 4-(2-Bromoethyl)-1,3-difluorobenzene
Comparison: 4-(2-Bromoethyl)-1,2-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. Compared to its chloro and iodo analogs, the bromo compound offers a balance between reactivity and ease of handling. The position of the fluorine atoms also influences the compound’s electronic properties and reactivity, making it distinct from other difluorobenzene derivatives .
Properties
IUPAC Name |
4-(2-bromoethyl)-1,2-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJCCCKEWTUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567056 | |
Record name | 4-(2-Bromoethyl)-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175018-77-6 | |
Record name | 4-(2-Bromoethyl)-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-bromoethyl)-1,2-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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